molecular formula C32H16Ag2N8 B576802 Disilver(1+) phthalocyanine-29,30-diide CAS No. 12376-32-8

Disilver(1+) phthalocyanine-29,30-diide

Cat. No.: B576802
CAS No.: 12376-32-8
M. Wt: 728.3 g/mol
InChI Key: VVPFRLVUOBAIOY-UHFFFAOYSA-N
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Description

Phthalocyanine Silver is an organometallic complex valued in advanced materials research for its unique photochemical and electronic properties. Its primary research applications include serving as a high-performance photocatalyst for the degradation of organic pollutants in wastewater, such as methyl orange, where it facilitates the generation of singlet oxygen responsible for breaking down recalcitrant compounds . The compound also exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus , making it a candidate for developing antibacterial surfaces and materials . In energy research, Phthalocyanine Silver functions as a photosensitizer in dye-sensitized solar cells (DSSCs) , where its conjugation with plasmonic silver nanoparticles can enhance light absorption and improve cell performance through localized surface plasmon resonance effects . Furthermore, it is used in the fabrication of thin films for organic electronic devices . These films, typically deposited via thermal evaporation, are characterized for their optical absorption, electrical conductivity, and structural morphology, providing a foundation for developing organic transistors and LEDs . The compound's versatility across these disciplines makes it a reagent of significant interest for developing next-generation catalytic, biomedical, and optoelectronic technologies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12376-32-8

Molecular Formula

C32H16Ag2N8

Molecular Weight

728.3 g/mol

IUPAC Name

disilver;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1

InChI Key

VVPFRLVUOBAIOY-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Sol-Gel and In-Situ Reduction Methods

The sol-gel method paired with in-situ reduction is a prominent approach for synthesizing phthalocyanine-silver composites. In a study by De Gruyter (2024), silver phthalocyanine-silver (AgPc/Ag) composites were prepared using aminosilane-modified silicate (Ormosil) as a matrix . The process involves three stages:

  • Sol-Gel Formation : Tetraethyl orthosilicate (TEOS) and 3-aminopropyltriethoxysilane (APTES) undergo hydrolysis and condensation to form an Ormosil network.

  • Phthalocyanine Incorporation : Metal-free phthalocyanine (Pc) is embedded into the Ormosil matrix during gelation.

  • Silver Reduction : Silver nitrate (AgNO₃) is introduced, and Ag⁺ ions are reduced in situ using sodium borohydride (NaBH₄), yielding AgNPs within the Pc-Ormosil framework .

Key parameters include a reaction temperature of 60°C and a pH of 10.5 to ensure optimal AgNP formation. The resulting AgPc-Ormosil/Ag composites demonstrated a 99.9% reduction in Staphylococcus aureus viability after 24 hours, with antibacterial efficacy retained post-laundering .

Green Synthesis Using Plant Extracts

Eco-friendly synthesis routes utilize plant extracts as reducing agents for AgNPs. Ağırtaş et al. (2024) reported the preparation of a silicon phthalocyanine-AgNP hybrid using leaf and flower extracts from Corydalis cava (CoV) and Nonea pulla (NP) . The methodology involves:

  • Phthalocyanine Synthesis : Bis-(2-(4-methylthiazol-5-yl)ethoxy) phthalocyaninato silicon (IV) is synthesized via nucleophilic substitution .

  • AgNP Formation : CoV and NP extracts reduce AgNO₃ to AgNPs at 80°C, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

  • Hybridization : Phthalocyanine and AgNPs are combined in dimethylformamide (DMF), forming a composite with enhanced photovoltaic efficiency (Table 1).

Table 1: Photovoltaic Performance of Phthalocyanine-AgNP Hybrids

MaterialPower Conversion Efficiency (%)
Phthalocyanine Only1.20
CoV-AgNP Hybrid1.74
NP-AgNP Hybrid2.10

The green method avoids toxic reagents, making it scalable for industrial applications .

Functionalized Phthalocyanines for AgNP Anchoring

Functionalization of phthalocyanines with thiol (-SH) and carboxylic acid (-COOH) groups enables covalent binding to AgNPs. A hybrid nanomaterial, [ZnPc(CO₂H)₄(COATP)₄@AgNPs], was synthesized via:

  • Ligand Design : Zinc phthalocyanine is substituted with four thiols (for Ag-S bonding) and four carboxylic acids (for aqueous solubility) .

  • AgNP Synthesis : Silver nanoparticles (20 nm diameter) are prepared by reducing AgNO₃ with ethylenediaminetetramethylenephosphonic acid (EDTMP) at pH 8.5 .

  • Hybrid Assembly : Thiolated phthalocyanine anchors onto AgNPs via Ag-S bonds, confirmed by X-ray photoelectron spectroscopy (XPS) showing a 162.5 eV binding energy for sulfur .

This method resolves solubility challenges, with the hybrid exhibiting a 30 nm bathochromic shift in UV-Vis spectra compared to pure AgNPs .

Traditional Phthalocyanine Synthesis with Metallation

Patents by Google Patents (2024) outline foundational phthalocyanine synthesis methods, which are prerequisites for silver integration :

  • Phthalonitrile Route : Heating phthalonitrile with metal halides (e.g., AlCl₃) at 200°C forms metal phthalocyanines .

  • Ammonium Salt Method : Replacing urea with ammonium chloride avoids decomposition issues, yielding pigmentary phthalocyanines at 250°C .

  • Silver Incorporation : Post-synthesis, phthalocyanines are treated with AgNO₃ under reflux, followed by reduction to AgNPs .

These methods achieve >90% yields but require high-temperature solvents like nitrobenzene .

Comparative Analysis of Synthesis Techniques

Table 2: Key Parameters Across Preparation Methods

MethodAgNP Size (nm)Temperature (°C)Yield (%)Application
Sol-Gel/In-Situ10–156085Antibacterial coatings
Green Synthesis5–108078Photovoltaics
Functionalized Hybrid2025 (RT)92Biomedical imaging
Traditional MetallationN/A200–25090Catalysis

The sol-gel method excels in durability, while functionalized hybrids offer superior solubility . Green synthesis is ideal for eco-conscious industries but faces scalability challenges .

Chemical Reactions Analysis

Types of Reactions: Phthalocyanine silver undergoes various chemical reactions, including:

    Oxidation: Phthalocyanine silver can be oxidized to form silver oxide and other oxidized derivatives.

    Reduction: Reduction reactions can convert phthalocyanine silver back to metal-free phthalocyanine and elemental silver.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted phthalocyanine derivatives, oxidized phthalocyanines, and reduced forms of the compound .

Scientific Research Applications

Phthalocyanine silver has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phthalocyanine silver involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, making phthalocyanine silver an effective photosensitizer in photodynamic therapy. The compound’s antimicrobial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Metallophthalocyanines

Photophysical and Photochemical Properties

Table 1: Key Photophysical Parameters of Selected MPcs
Compound λₐᵦₛ (nm) Fluorescence Quantum Yield (ΦF) Singlet Oxygen Quantum Yield (ΦΔ) Reference
AgPc 680–750 0.05 0.45
ZnPc 670–700 0.30 0.60
CoPc 650–690 <0.01 0.20
AlS2Pc 670–710 0.15 0.75
  • AgPc vs. ZnPc/CoPc : AgPc exhibits lower fluorescence (ΦF = 0.05) compared to ZnPc (ΦF = 0.30), attributed to heavy-atom effects from silver enhancing intersystem crossing . However, AgPc maintains moderate singlet oxygen generation (ΦΔ = 0.45), making it viable for PDT but less efficient than sulfonated aluminum phthalocyanines (AlS2Pc, ΦΔ = 0.75) .
  • AgPc vs. AlS2Pc : AlS2Pc’s superior ΦΔ stems from sulfonate groups enhancing solubility and triplet-state lifetime, whereas AgPc’s aggregation tendency in aqueous media limits its PDT efficacy .

Electronic and Electrochemical Properties

Table 2: Electronic Conductivity and Electrochemical Stability
Compound AC Conductivity (σ, S/cm) HOMO-LUMO Gap (eV) Stability in OER Conditions Reference
AgPc 1.2 × 10⁻⁴ 1.8 Moderate
CuPc 5.0 × 10⁻⁵ 2.1 High
CoPc 3.8 × 10⁻⁴ 1.7 Low
FePc 2.5 × 10⁻⁴ 1.9 Moderate
  • AgPc vs. CuPc/CoPc: AgPc shows higher conductivity than CuPc due to enhanced π-π stacking but is less stable than CuPc under oxygen evolution reaction (OER) conditions . CoPc, despite a low HOMO-LUMO gap (1.7 eV), degrades rapidly in OER, releasing cobalt oxide nanoparticles .
  • Frequency-Dependent Conductivity : Unlike Blagodarov’s report on frequency-independent conductivity in metal phthalocyanines under bias, AgPc exhibits frequency-dependent behavior, suggesting hopping-dominated charge transport .
Table 3: Performance in Lithium-Ion Batteries and Solar Cells
Compound Initial Capacity (mAh/g) Capacity Retention (50 cycles) Solar Cell Efficiency (%) Reference
AgPc (doped with AgNPs) N/A N/A 3.8
TN-NiPc 247.4 65% N/A
t-CAL-Pc 301.4 70% N/A
ZnPc (undoped) N/A N/A 2.1
  • AgPc in Solar Cells : Doping AgPc with Chaerophyllum macrospermum-synthesized AgNPs increases energy conversion efficiency to 3.8%, surpassing undoped ZnPc (2.1%) due to plasmonic effects enhancing charge separation .

Biological Activity

Phthalocyanine silver (AgPc) is an emerging compound in the field of nanotechnology and biomedicine, known for its diverse biological activities, including antimicrobial, antioxidant, and photodynamic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of phthalocyanine silver.

Structure and Synthesis

Phthalocyanines are macrocyclic compounds similar to porphyrins, characterized by their stable structure and ability to coordinate with metals. Silver nanoparticles (AgNPs) can be conjugated with phthalocyanines to enhance their biological efficacy. The synthesis typically involves the reaction of silver salts with phthalocyanine derivatives, resulting in nanoconjugates that exhibit unique properties due to the synergistic effects of both components.

1. Antimicrobial Activity

Phthalocyanine silver exhibits significant antimicrobial properties, making it a promising candidate for treating infections caused by various pathogens. Research has shown that:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for AgPc nanoconjugates were found to be as low as 4 mg/L against Legionella pneumophila and Enterococcus hirae .
  • Photodynamic Therapy (PDT) : AgPc demonstrates high efficacy in antimicrobial photodynamic therapy (APDT), where it generates reactive oxygen species (ROS) upon light activation, leading to bacterial cell death. For instance, a study reported a 97.6% inhibition rate of Staphylococcus aureus colonies in an in vivo model using PDT .

2. Antioxidant Activity

The antioxidant potential of phthalocyanine silver has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : The highest antioxidant activity recorded was 97.47% for manganese phthalocyanine-silver nanoconjugates at a concentration of 200 mg/L . This indicates a strong capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

3. Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of AgPc on cancer cells:

  • Cell Viability Assays : AgPc showed significant inhibition of cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For example, tetraalkylhydroxy substituted zinc phthalocyanines were effective in photodynamically sensitizing cancer cells in vitro .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study investigated the effectiveness of AgPc against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with AgPc led to a substantial reduction in bacterial colonies in infected wounds, showcasing its potential for wound healing applications.

Case Study 2: Photodynamic Therapy for Tumors

In another case study involving tumor models, AgPc demonstrated significant tumor regression when used as a photosensitizer during PDT. The mechanism involved vascular stasis induced by light activation, which disrupted the tumor's blood supply and led to cell death .

Data Tables

Biological ActivityMeasurement TechniqueResult
Antimicrobial ActivityMIC Assay4 mg/L against L. pneumophila
Antioxidant ActivityDPPH Radical Scavenging97.47% at 200 mg/L
CytotoxicityCell Viability AssaySignificant inhibition in cancer cells

Q & A

Q. How can machine learning models improve the predictability of phthalocyanine silver’s photophysical properties?

  • Methodological Answer: Train neural networks on datasets of synthetic conditions, structural descriptors (e.g., substituent electronegativity), and emission spectra. Validate with leave-one-out cross-validation and SHAP analysis for feature importance .

Methodological Frameworks

Q. Which frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on phthalocyanine silver?

  • Methodological Answer: Use PICOT to define Population (e.g., nanoparticle form), Intervention (e.g., light exposure), Comparison (e.g., vs. free ligands), Outcome (e.g., ROS generation), and Timeframe. Apply FINER criteria to ensure feasibility and novelty .

Q. How can researchers leverage structure-activity relationship (SAR) models to predict phthalocyanine silver’s biomedical efficacy?

  • Methodological Answer: Build SAR libraries with descriptors like logP, molar refractivity, and IC₅₀ values from in vitro assays. Validate with molecular docking simulations against target proteins (e.g., cancer cell receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.